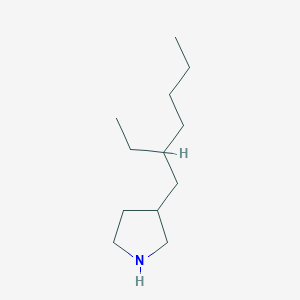

3-(2-Ethylhexyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-ethylhexyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZDGGKMKGOWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for 3 2 Ethylhexyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(2-Ethylhexyl)pyrrolidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for mapping the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct proton environments in the pyrrolidine (B122466) ring and the 2-ethylhexyl side chain. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups. Protons on carbons adjacent to the nitrogen atom (C2 and C5) are expected to be deshielded and appear at a lower field (higher ppm value) compared to other protons on the pyrrolidine ring. compoundchem.comchemistrysteps.com The protons of the alkyl chain would resonate in the upfield region, typical for alkanes. compoundchem.comchemistrysteps.comoregonstate.edu

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms bonded to the nitrogen (C2 and C5) are expected to have higher chemical shifts due to the electronegativity of the nitrogen atom. chemicalbook.com The carbons of the 2-ethylhexyl group would show characteristic signals in the aliphatic region of the spectrum. The chemical shift of the C3 carbon, being substituted, would also be significantly different from the other pyrrolidine carbons.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 1.0 - 4.0 | Broad Singlet |

| Pyrrolidine Ring CH₂ (C2, C5) | 2.5 - 3.5 | Multiplet |

| Pyrrolidine Ring CH₂ (C4) | 1.5 - 2.5 | Multiplet |

| Pyrrolidine Ring CH (C3) | 1.8 - 2.8 | Multiplet |

| Ethylhexyl CH₂ (attached to ring) | 1.2 - 1.8 | Multiplet |

| Ethylhexyl CH (branch point) | 1.1 - 1.7 | Multiplet |

| Ethylhexyl CH₂ | 1.0 - 1.5 | Multiplet |

| Ethylhexyl CH₃ | 0.8 - 1.0 | Triplet/Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine C2, C5 | 45 - 55 |

| Pyrrolidine C3 | 35 - 45 |

| Pyrrolidine C4 | 25 - 35 |

| Ethylhexyl C1' | 30 - 40 |

| Ethylhexyl C2' | 35 - 45 |

| Ethylhexyl C3' - C7' | 10 - 35 |

| Ethylhexyl C8' | 10 - 15 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton network within the pyrrolidine ring and along the 2-ethylhexyl chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C-H bonds of the aliphatic parts of the molecule. specac.comwpmucdn.comlibretexts.org

A medium intensity, somewhat broad peak in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. wpmucdn.com The C-H stretching vibrations of the sp³-hybridized carbons in both the pyrrolidine ring and the ethylhexyl group would appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. vscht.cz Additionally, C-H bending vibrations are expected in the 1350-1470 cm⁻¹ range. libretexts.org The C-N stretching vibration typically appears in the fingerprint region, between 1029-1200 cm⁻¹. specac.com

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong, Sharp |

| C-H Bend (scissoring/bending) | 1350 - 1470 | Medium |

| C-N Stretch | 1029 - 1200 | Medium to Weak |

Mass Spectrometric Investigations for Molecular Identity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₂₅N, the expected molecular weight is approximately 183.34 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of one nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. whitman.eduwhitman.edu

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgopenochem.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage could occur on either side of the nitrogen within the ring or at the C3-C1' bond. The most likely fragmentation pathway would involve the loss of the largest alkyl radical to form the most stable cation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 183 | [C₁₂H₂₅N]⁺ | Molecular Ion |

| 154 | [C₁₀H₂₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 126 | [C₈H₁₆N]⁺ | Loss of a butyl radical (•C₄H₉) |

| 70 | [C₄H₈N]⁺ | Cleavage of the ethylhexyl group at the C3 position |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govwikipedia.org This method provides accurate bond lengths, bond angles, and conformational details of a molecule in the solid state.

To date, there is no publicly available X-ray crystal structure for this compound in crystallographic databases. This is not unexpected for a relatively simple, non-chiral, and likely liquid compound, as crystallization can be challenging and is often only undertaken when there is a specific need to understand its solid-state packing or absolute configuration. If a suitable crystal of a derivative or salt of this compound were to be obtained, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. nih.govresearchgate.net

Theoretical and Computational Chemistry of 3 2 Ethylhexyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-(2-Ethylhexyl)pyrrolidine, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate a variety of molecular properties. By using a functional such as B3LYP with a basis set like 6-31G*, it is possible to optimize the geometry of the molecule and calculate key electronic descriptors.

Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. For a molecule like this compound, the HOMO is typically localized on the nitrogen atom, while the LUMO is distributed over the alkyl chain and the C-H antibonding orbitals.

Table 1: Calculated Molecular Properties of a Representative 3-Alkyl-pyrrolidine using DFT (B3LYP/6-31G)* (Note: This data is illustrative for a generic 3-alkyl-pyrrolidine and not specific to this compound)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.5 D |

| Total Energy | -485 Hartree |

The five-membered pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as pseudorotation, where the ring puckering moves around the ring in a wave-like motion. This conformational flexibility is crucial for its interaction with biological targets. The puckering of the pyrrolidine ring can be described by two main conformations: the envelope (or Cs) and the twist (or C2) forms. In the envelope conformation, four carbon atoms are in a plane, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For 3-substituted pyrrolidines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. In the case of the bulky 2-ethylhexyl group, it is expected to predominantly occupy the pseudo-equatorial position to minimize steric hindrance.

Computational methods can map the potential energy surface of the pseudorotation pathway. The barrier to pseudorotation in pyrrolidine is relatively low, indicating that the ring is highly flexible at room temperature. The presence of a substituent at the 3-position can influence the energy barriers and the preferred puckering modes.

Table 2: Relative Energies of Conformers for a Model 3-Alkyl-pyrrolidine (Note: This data is illustrative and not specific to this compound)

| Conformer | Puckering Type | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Envelope (C4-exo) | Pseudo-equatorial | 0.0 |

| 2 | Twist (C3-endo, C4-exo) | Pseudo-equatorial | 0.5 |

| 3 | Envelope (C4-exo) | Pseudo-axial | 2.1 |

Computational Elucidation of Reaction Mechanisms in Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.

The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic routes, such as the palladium-catalyzed hydroarylation of pyrrolines or the alkylation of pre-formed pyrrolidine rings. Computational studies can be employed to model these reactions and identify the transition states.

For instance, in a nucleophilic substitution reaction to introduce the 2-ethylhexyl group onto a pyrrolidine precursor, DFT calculations can determine the energy profile of the reaction. This includes the energies of the reactants, the transition state, and the products. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Transition state theory can be used to calculate the rate constants and predict the kinetic selectivity of a reaction. In cases where multiple products can be formed, computational analysis can help in understanding why one product is favored over others. For the synthesis of this compound, it is important to control the regioselectivity to ensure the alkyl group is attached at the 3-position.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein.

These simulations are crucial in drug discovery and development. The first step involves obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from experimental data like X-ray crystallography or NMR spectroscopy, or through homology modeling.

A docking algorithm then explores the possible binding modes of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The scoring function takes into account factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

For this compound, the pyrrolidine nitrogen could act as a hydrogen bond acceptor, while the alkyl chain could engage in hydrophobic interactions with non-polar residues in the binding pocket. The conformational flexibility of the pyrrolidine ring and the ethylhexyl chain would be critical for achieving an optimal fit.

Table 3: Illustrative Docking Results for a 3-Alkyl-pyrrolidine Analog with a Hypothetical Receptor (Note: This data is for illustrative purposes only.)

| Binding Mode | Docking Score (kcal/mol) | Key Interactions |

| 1 | -8.5 | Hydrogen bond with SER122, Hydrophobic interactions with LEU80, ILE100 |

| 2 | -7.9 | Hydrophobic interactions with VAL65, PHE150 |

| 3 | -7.2 | Hydrogen bond with ASN120, van der Waals contacts |

Molecular dynamics (MD) simulations can be subsequently performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction.

Structure Activity Relationship Sar Studies of 3 2 Ethylhexyl Pyrrolidine Derivatives

Influence of the 2-Ethylhexyl Moiety on Molecular Interactions

The 2-ethylhexyl group at the 3-position of the pyrrolidine (B122466) ring is a significant structural feature that can profoundly influence the molecule's interaction with its biological targets. This influence can be dissected into steric and electronic effects.

Steric Effects of the Branched Alkyl Side Chain

The 2-ethylhexyl side chain is a branched alkyl group that imparts considerable steric bulk. This steric hindrance can play a dual role in molecular interactions. On one hand, it can be a critical determinant of binding affinity and selectivity. The bulky nature of the group can promote favorable van der Waals interactions within a large hydrophobic pocket of a receptor or enzyme. On the other hand, it can also introduce steric hindrance that prevents the molecule from binding to a target with a smaller or more constrained binding site.

The conformational flexibility of the pyrrolidine ring itself, often described as "pseudorotation," can be influenced by bulky substituents. The 2-ethylhexyl group may favor specific puckering modes of the five-membered ring (e.g., C3-endo or C3-exo), which in turn will affect the spatial orientation of other substituents on the pyrrolidine ring and the nitrogen atom. This can have a cascading effect on the molecule's ability to fit into a binding site.

To illustrate the potential impact of the 2-ethylhexyl group on binding affinity, consider the following hypothetical data based on general principles of SAR.

| Compound | Substituent at C3 | Relative Binding Affinity | Proposed Rationale |

|---|---|---|---|

| 1 | Methyl | Low | Insufficient hydrophobic interaction. |

| 2 | n-Hexyl | Moderate | Increased hydrophobic interaction. |

| 3 | n-Octyl | High | Optimal hydrophobic interaction. |

| 4 | 2-Ethylhexyl | Very High | Optimal hydrophobic interaction and favorable conformational restriction due to branching. |

| 5 | tert-Butyl | Low | Steric clash with the binding site. |

Electronic Contributions of Substituents on Activity

Alkyl groups such as 2-ethylhexyl are generally considered to be electron-donating through an inductive effect (+I). This can subtly influence the electronic properties of the pyrrolidine ring. An increase in electron density on the pyrrolidine ring could modulate the pKa of the ring nitrogen, which is often a key interaction point with biological targets (e.g., forming salt bridges with acidic residues).

While the electronic effect of an alkyl group is generally modest compared to that of heteroatom-containing substituents, it can still be a factor in fine-tuning the binding affinity. For instance, a more basic pyrrolidine nitrogen might engage in stronger ionic interactions. However, increased basicity can also lead to increased ionization at physiological pH, which may impact cell membrane permeability.

The primary contribution of the 2-ethylhexyl group is its hydrophobicity. The long alkyl chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic regions of proteins.

Stereochemical Contributions to Biological Profile

The presence of a chiral center in the 2-ethylhexyl group and the potential for another at the 3-position of the pyrrolidine ring introduces stereochemical complexity that is often a critical determinant of biological activity.

Impact of Chiral Centers on Molecular Recognition

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, they often exhibit a high degree of stereoselectivity in their interactions with small molecules. The (R)- and (S)-enantiomers of 3-(2-ethylhexyl)pyrrolidine can have vastly different biological activities. One enantiomer may bind with high affinity and elicit a biological response (the eutomer), while the other may have low affinity and be inactive (the distomer).

The chirality at the 3-position of the pyrrolidine ring dictates the three-dimensional arrangement of the 2-ethylhexyl group relative to the plane of the ring. This, in turn, affects how the side chain is presented to the biological target. Similarly, the chirality at the 2-position of the ethylhexyl chain itself will influence the shape of the side chain and its ability to fit into a chiral binding pocket.

Diastereomeric and Enantiomeric Effects in Derivatives

When additional substituents are introduced onto the pyrrolidine ring of this compound, diastereomers can be formed. For example, a substituent at the 4-position can be either cis or trans relative to the 2-ethylhexyl group. These diastereomers will have different spatial arrangements of their substituents and, therefore, can exhibit distinct pharmacological profiles.

The differential activity of enantiomers and diastereomers is a cornerstone of SAR. The table below presents hypothetical data illustrating these effects.

| Compound | Stereochemistry | Relative Activity | Rationale |

|---|---|---|---|

| (3R)-3-((R)-2-Ethylhexyl)pyrrolidine | (3R, R) | 100% | Optimal fit in the chiral binding pocket. |

| (3S)-3-((R)-2-Ethylhexyl)pyrrolidine | (3S, R) | 10% | Suboptimal orientation of the ethylhexyl group. |

| (3R)-3-((S)-2-Ethylhexyl)pyrrolidine | (3R, S) | 5% | Suboptimal conformation of the side chain. |

| (3S)-3-((S)-2-Ethylhexyl)pyrrolidine | (3S, S) | 50% | Partial fit in the binding pocket. |

Strategic Modification of Pyrrolidine Ring Positions and the Ethylhexyl Group

Based on the SAR principles discussed, strategic modifications can be proposed to optimize the biological activity of this compound derivatives.

Modifications to the Pyrrolidine Ring:

N-Substitution: The pyrrolidine nitrogen is a common point for modification. Introducing small alkyl groups (e.g., methyl, ethyl) or functionalized chains could probe for additional binding interactions or modulate the pKa and pharmacokinetic properties.

Substitution at C2, C4, and C5: Introducing polar groups (e.g., hydroxyl, amino) or small alkyl groups at other positions on the ring could explore additional hydrogen bonding or van der Waals interactions within the target binding site. The relative stereochemistry of these new substituents would be critical.

Modifications to the Ethylhexyl Group:

Homologation and Isosteric Replacement: The length and branching of the alkyl chain could be varied. For instance, exploring a 2-propylheptyl or a 2-ethylpentyl group could fine-tune the steric and hydrophobic properties.

Bioisosteric Replacement: The ethylhexyl group could be replaced with bioisosteres to improve properties such as metabolic stability or to introduce new interactions. Examples include replacing a methylene group with an oxygen (ether) or a nitrogen atom (amine), or incorporating a small cyclic moiety like a cyclopropyl or cyclobutyl group to maintain a degree of conformational constraint.

The table below summarizes some potential strategic modifications and their intended effects.

| Modification Site | Proposed Modification | Potential Impact |

|---|---|---|

| Pyrrolidine N1 | N-methylation | Increased basicity, altered lipophilicity. |

| Pyrrolidine C4 | Introduction of a hydroxyl group | Potential for new hydrogen bonding interactions. |

| Ethylhexyl C2 | Replacement of ethyl with propyl | Increased steric bulk and lipophilicity. |

| Ethylhexyl Chain | Introduction of a phenyl ring | Introduction of potential pi-stacking interactions. |

| Ethylhexyl Chain | Replacement of a CH2 with an oxygen atom (ether linkage) | Altered polarity and metabolic stability. |

N-Substitution Effects on Activity Modulation

The nature of the substituent on the pyrrolidine nitrogen atom is a critical determinant of biological activity. Modifications at this position can influence a compound's potency, selectivity, and pharmacokinetic properties.

For instance, in a series of oxybenzyl pyrrolidine acid analogs developed as dual agonists for peroxisome proliferator-activated receptors (PPAR) α and γ, the introduction of N-carbamoyl and N-aryl substituents resulted in potent compounds. nih.gov This suggests that for certain biological targets, the presence of a hydrogen bond donor or an aromatic ring on the nitrogen can be beneficial for activity.

In other cases, the length and nature of an N-alkyl chain can significantly modulate activity. One study found that the length of an alkyl chain and the presence of a carbonyl group on the nitrogen greatly influence the biological activity of certain pyrrolidine derivatives. nih.gov Furthermore, the type of N-substituent can even alter the course of chemical reactions, as seen in palladium-catalyzed arylation where N-alkyl pyrrolines yield hydroarylation products, while N-acyl pyrrolines result in arylation products. This highlights the profound impact of the N-substituent on the electronic and steric properties of the pyrrolidine ring.

Applying these principles to this compound, it can be hypothesized that N-alkylation with varying chain lengths, or the introduction of N-acyl, N-aryl, or N-carbamoyl groups, would likely lead to a diverse range of biological activities. The specific nature of the optimal N-substituent would be highly dependent on the biological target of interest.

Exploration of Substituent Effects at C2, C4, and C5

Substitutions at the carbon atoms of the pyrrolidine ring (C2, C4, and C5) also play a crucial role in defining the pharmacological profile of these compounds. The size, stereochemistry, and electronic nature of these substituents can significantly impact binding to biological targets.

Substituent Effects at C2:

The C2 position is frequently substituted in many biologically active pyrrolidine-containing molecules, including the amino acid proline. The presence of a carboxylic acid group or its derivatives at C2 is a common feature in compounds targeting enzymes and receptors. For example, the development of GRP40 agonists has shown that an acetic acid group at the C2 position is a key pharmacophore. nih.gov

Substituent Effects at C4:

The C4 position is another key site for modification. In the context of GRP40 agonists, a cis-4-CF3 substituent on the pyrrolidine ring was found to be favorable for activity. nih.gov This indicates that electron-withdrawing groups at this position can be advantageous. Furthermore, for a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation, underscoring the importance of stereochemistry. nih.gov

Substituent Effects at C5:

Substitutions at the C5 position have also been explored. In the context of pyrrolidine-2,4-dione derivatives, congeners substituted at the C-5 position showed diminished antitumor activity compared to the unsubstituted parent compound. researchgate.net This suggests that for some targets, steric bulk at the C5 position may be detrimental to activity.

The table below summarizes key SAR findings for different substitution patterns on the pyrrolidine ring based on the available literature.

| Position of Substitution | Substituent Type | Effect on Biological Activity | Compound Class/Target |

|---|---|---|---|

| N1 | Carbamoyl or Aryl | Potent Activity | PPARα/γ dual agonists |

| N1 | Alkyl chain length and Carbonyl group | Significant influence on activity | General pyrrolidine derivatives |

| C2 | Acetic acid group | Key pharmacophore | GRP40 agonists |

| C3 | R-methyl | Pure ERα antagonist | Antiestrogen benzopyran derivatives |

| C3 | S-methyl or Unsubstituted | Lacked pure ERα antagonist activity | Antiestrogen benzopyran derivatives |

| C3 | sec-Butyl (non-aromatic) | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-dione derivatives |

| C3 & C4 | cis-configuration of substituents | Preferred over trans-configuration | PPARα/γ dual agonists |

| C4 | cis-CF3 | Favorable for activity | GRP40 agonists |

| C5 | Substituents | Diminished antitumor activity | Pyrrolidine-2,4-dione derivatives |

Preclinical Biological Investigations of 3 2 Ethylhexyl Pyrrolidine Derivatives

Enzyme Inhibition Studies

There is currently no published research detailing the inhibitory activity of 3-(2-Ethylhexyl)pyrrolidine or its derivatives against any enzyme systems.

Inhibitory Activity Against Carbohydrate-Processing Enzymes

No studies were found that investigated the effects of this compound derivatives on carbohydrate-processing enzymes such as α-glucosidase or α-amylase.

Modulation of Other Relevant Enzyme Systems

Data on the modulation of other enzyme systems, including but not limited to kinases, proteases, or lipases, by this compound derivatives are not available in the current body of scientific literature.

Antimicrobial Research Applications

Specific antimicrobial research on this compound and its derivatives has not been reported. While the broader class of pyrrolidine (B122466) derivatives has been a subject of antimicrobial research, these findings cannot be directly extrapolated to the specific compound .

Antibacterial Activity Against Specific Microorganisms

No data tables or research findings on the antibacterial activity of this compound derivatives against any specific microorganisms, either Gram-positive or Gram-negative, could be located.

Antifungal and Antiviral Activity Investigations

Similarly, there are no available studies or data concerning the potential antifungal or antiviral activities of this compound derivatives.

Other Investigational Biological Activities in Preclinical Models

Investigations into other potential therapeutic applications for this compound in preclinical models have not been reported in the available literature. The following sections address specific areas of biological investigation for which no data exists for this particular compound.

Anti-inflammatory Pathway Research

No studies have been published detailing research into the effects of this compound on anti-inflammatory pathways. The broader class of pyrrolidine derivatives has been explored for anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. frontiersin.org However, these general findings cannot be specifically ascribed to this compound.

Antidiabetic Pathway Investigations

There is no available research data concerning the investigation of this compound in antidiabetic pathways. Other pyrrolidine derivatives have been examined as potential agents for managing diabetes, but specific preclinical studies for this compound are absent from the scientific record. nih.gov

Anticonvulsant Potential in Non-Human Models

The anticonvulsant potential of this compound in non-human models has not been evaluated in any published studies. Research into other molecules containing the pyrrolidine-2,5-dione scaffold has shown that substituents at position 3 can significantly influence anticonvulsant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Nevertheless, no such investigations have been conducted on this compound.

Antiparasitic and Anthelmintic Activity Studies

A review of the scientific literature yielded no studies on the antiparasitic or anthelmintic activity of this compound. While research has been conducted on different pyrrolidine derivatives for activity against parasites like Haemonchus contortus, there is no corresponding data for this compound. nih.govfrontiersin.org

Antioxidant Properties Research

Scientific inquiry into the antioxidant potential of the pyrrolidine scaffold has shown that certain derivatives possess radical scavenging capabilities. The core structure of pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common motif in a variety of bioactive molecules, some of which have been evaluated for their antioxidant effects. researchgate.net

Studies on different pyrrolidine derivatives have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method to quantify antioxidant activity. nih.govrsc.org For instance, research on polysubstituted 3-hydroxy-3-pyrroline-2-ones, which are related to pyrrolidines, has identified compounds with promising radical scavenging activity. nih.govrsc.org In one study, the derivative 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was highlighted as a potent scavenger of hydroxyl radicals. nih.govrsc.org Another investigation into diphenylamine-pyrrolidin-2-one-hydrazone derivatives also reported antioxidant activity, with one compound showing higher efficacy than the standard protocatechuic acid in a FRAP assay. nih.gov

These findings underscore the potential for molecules containing the pyrrolidine ring to exhibit antioxidant properties. The specific substitutions on the pyrrolidine ring are crucial in determining the extent of this activity. However, it is important to emphasize that no studies were found that specifically tested this compound for its antioxidant properties. Therefore, no quantitative data, such as IC50 values from DPPH or other antioxidant assays, can be provided for this particular compound.

Specific Non-Human Bioactivity: Antitermite Activity Studies

The investigation of chemical compounds for antitermite activity is a significant area of research aimed at developing new methods for wood preservation and pest control. While various natural and synthetic compounds have been studied for their efficacy against termites, there is no specific research available in the reviewed scientific literature on the antitermite activity of this compound.

Research in this field has explored a wide range of chemical classes. For example, studies have demonstrated the antitermite properties of extracts from certain aromatic plants, which contain a complex mixture of secondary metabolites. researchgate.net These studies help to identify novel bioactive compounds that could serve as leads for the development of new termiticides.

The lack of specific studies on this compound means that no data on its efficacy against any termite species, such as mortality rates or feeding deterrence, can be reported. The potential for this specific compound to act as an antitermite agent remains uninvestigated.

Emerging Research Directions and Methodologies for 3 2 Ethylhexyl Pyrrolidine

Combinatorial Chemistry and Library Synthesis for Derivatives

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large, diverse collections of chemical compounds, known as libraries. nih.govwikipedia.org This approach is particularly well-suited for the exploration of the chemical space around a core scaffold like 3-(2-Ethylhexyl)pyrrolidine. By systematically introducing a variety of substituents at different positions on the pyrrolidine (B122466) ring and the ethylhexyl side chain, researchers can generate a vast number of derivatives.

One powerful technique in combinatorial synthesis is the "split-and-pool" method, which allows for the creation of a large number of compounds with high efficiency. chemrxiv.org In the context of this compound, a solid-phase synthesis approach could be employed where the pyrrolidine core is attached to a resin support. researchgate.net In each step of the synthesis, the resin is divided into multiple portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process is repeated to introduce diversity at various positions of the molecule.

For instance, a library of this compound derivatives could be generated by varying the substituents on the pyrrolidine nitrogen (N-substitution) and by modifying the ethylhexyl side chain. The use of different building blocks, such as a variety of aldehydes, carboxylic acids, and amines, allows for the creation of a diverse library of compounds. The application of flow chemistry in combination with traditional batch methods can further enhance the efficiency of library synthesis. nih.gov

A key aspect of modern combinatorial chemistry is the use of encoding technologies to track the synthetic history of each compound in the library. researchgate.net This can be achieved by co-synthesis of a chemical "tag" that corresponds to the specific building block used at each step. This encoding allows for the rapid identification of the structure of any "hit" compound identified during subsequent screening. chemrxiv.org

| Scaffold Position | Building Block Class | Examples |

|---|---|---|

| N-substitution | Alkyl halides, Acyl chlorides, Sulfonyl chlorides, Isocyanates | Methyl iodide, Acetyl chloride, Benzoyl chloride, Phenyl isocyanate |

| Ethylhexyl side chain modification | Grignard reagents, Organolithium reagents | Methylmagnesium bromide, Phenyllithium |

| Pyrrolidine ring substitution | Electrophiles, Nucleophiles (depending on the synthetic route) | Formaldehyde, Phenylalanine, Glycine |

High-Throughput Screening (HTS) in Functional Evaluation

Once a diverse library of this compound derivatives has been synthesized, the next critical step is to assess their biological activity. High-throughput screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of compounds against a specific biological target. chemdiv.comnih.gov This technology is indispensable for identifying "hit" compounds from large combinatorial libraries that exhibit a desired biological effect. slideshare.net

The process of HTS involves several key stages, including assay development, library screening, and data analysis. A robust and reliable biological assay is the foundation of any successful HTS campaign. nih.gov This could be a biochemical assay that measures the effect of a compound on a purified enzyme or receptor, or a cell-based assay that assesses the compound's impact on a specific cellular function. chemdiv.com For this compound derivatives, a variety of assays could be employed depending on the therapeutic area of interest. For example, receptor-binding assays could be used to identify compounds that interact with specific G protein-coupled receptors (GPCRs) or ion channels. chemdiv.com

The screening itself is performed using robotic automation to dispense the compounds from the library into microtiter plates containing the assay components. nih.gov Advanced detection technologies, such as fluorescence, luminescence, or radiometric methods, are used to measure the biological response. chemdiv.com The large volume of data generated from an HTS campaign requires sophisticated data analysis tools to identify statistically significant hits and to filter out false positives. researchgate.net

Quantitative HTS (qHTS) is an advanced approach where compounds are tested at multiple concentrations in the primary screen. nih.gov This provides a dose-response curve for each compound, allowing for the determination of its potency (e.g., IC50 or EC50 value) directly from the initial screen. nih.govmdpi.com This approach provides a richer dataset and can help to prioritize hits for further investigation more effectively.

| Assay Type | Biological Target/Process | Potential Therapeutic Area |

|---|---|---|

| Receptor Binding Assay | Dopamine receptors, Serotonin receptors | Neurological disorders |

| Enzyme Inhibition Assay | Cyclooxygenase (COX) enzymes | Inflammation, Pain |

| Cell-based Proliferation Assay | Cancer cell lines | Oncology |

| Ion Channel Flux Assay | Calcium or potassium channels | Cardiovascular diseases |

Computational-Experimental Integrated Approaches in Discovery

The integration of computational methods with experimental techniques has become a powerful paradigm in modern drug discovery. These in silico approaches can significantly accelerate the identification and optimization of lead compounds by providing valuable insights into their structure-activity relationships and by predicting their properties before synthesis.

In Silico Design and Predictive Modeling

In silico design involves the use of computer models to design novel molecules with desired biological activities. rsc.org For this compound, computational tools can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. Molecular docking, for example, is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scispace.com This can help to understand the binding mode of this compound derivatives and to design new analogs with enhanced interactions with the target.

Predictive modeling, on the other hand, focuses on developing computational models that can predict the biological activity or properties of compounds based on their chemical structure. mdpi.com These models are typically built using machine learning algorithms trained on large datasets of compounds with known activities. Once a reliable predictive model is established, it can be used to virtually screen large compound libraries and prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov This virtual screening approach can significantly reduce the time and cost associated with drug discovery.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics is a field that combines chemistry, computer science, and information science to analyze and manage large chemical datasets. nih.govresearchgate.net In the context of this compound research, cheminformatics tools can be used to analyze the diversity of a combinatorial library, to identify structural patterns associated with biological activity, and to design new libraries with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov A QSAR model is typically represented by an equation that relates the biological activity to a set of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. nih.govpharmacy180.com

For a series of this compound derivatives, a QSAR study could be performed to identify the key structural features that are important for their biological activity. researchgate.net For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D model that shows the regions around the molecule where steric bulk or electrostatic charge are favorable or unfavorable for activity. slideshare.net Such models can provide valuable guidance for the design of new, more potent analogs of this compound. thermofisher.com

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Distribution of electrons in the molecule |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (partition coefficient) | Lipophilicity of the molecule |

| Topological | Connectivity indices | Atom connectivity and branching |

Future Perspectives in 3 2 Ethylhexyl Pyrrolidine Research

Development of Sustainable Synthetic Strategies

The future synthesis of 3-(2-Ethylhexyl)pyrrolidine will likely prioritize the principles of green chemistry to minimize environmental impact and enhance efficiency. Current synthetic routes for pyrrolidines often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The development of sustainable strategies will be a key focus of future research.

Key areas for advancement include:

Catalytic Approaches: The use of earth-abundant metal catalysts or organocatalysts could provide more environmentally benign alternatives to traditional stoichiometric reagents. Research into catalytic C-H activation, for instance, could enable the direct functionalization of pyrrolidine (B122466) precursors, reducing the number of synthetic steps.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials will be a critical step towards sustainability. This could involve utilizing biomass-derived platform chemicals that can be converted into the necessary precursors through efficient catalytic processes.

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability, which can lead to higher yields and reduced waste.

Atom Economy: Future synthetic designs will aim to maximize the incorporation of all atoms from the starting materials into the final product. This can be achieved through the development of novel cycloaddition reactions or tandem processes that build the pyrrolidine ring and introduce the 2-ethylhexyl substituent in a single, concerted step.

| Synthetic Strategy | Potential Advantages |

| Catalysis (Organo- & Metal-) | Reduced use of hazardous reagents, increased efficiency. |

| Renewable Feedstocks | Decreased reliance on fossil fuels, improved sustainability. |

| Flow Chemistry | Enhanced safety, better scalability, higher yields. |

| High Atom Economy Reactions | Minimized waste generation, increased resource efficiency. |

Advanced Mechanistic Studies in Biological Systems

While the biological activities of many pyrrolidine derivatives have been explored, the specific interactions of this compound with biological systems remain largely uncharacterized. Future research will need to delve into its mechanism of action at the molecular level to unlock its therapeutic potential.

Prospective areas of investigation include:

Target Identification and Validation: High-throughput screening methods coupled with chemoproteomics could be employed to identify the protein targets of this compound within a cell. Subsequent validation studies would be crucial to confirm these interactions and understand their functional consequences.

Structural Biology: Elucidating the three-dimensional structure of this compound bound to its biological target(s) through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights into its binding mode and the key molecular interactions driving its activity. This information can guide the design of more potent and selective analogs.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound for various biological targets and to understand the dynamic nature of these interactions. These computational approaches can help to prioritize experimental studies and accelerate the drug discovery process.

Cellular and In Vivo Studies: Investigating the effects of this compound on cellular signaling pathways and in animal models of disease will be essential to understand its physiological effects and to assess its potential as a therapeutic agent.

| Research Area | Key Techniques | Expected Outcomes |

| Target Identification | High-throughput screening, chemoproteomics | Identification of specific protein binding partners. |

| Structural Biology | X-ray crystallography, cryo-EM | Elucidation of the 3D structure of the compound-target complex. |

| Computational Modeling | Molecular docking, molecular dynamics | Prediction of binding affinities and interaction dynamics. |

| Cellular & In Vivo Studies | Cell-based assays, animal models | Understanding of physiological effects and therapeutic potential. |

Novel Applications Beyond Traditional Biological Targets

The unique structural features of this compound may lend themselves to applications outside the realm of traditional pharmacology. The pyrrolidine ring is a versatile scaffold that can be incorporated into a variety of functional molecules.

Future research could explore the following novel applications:

Material Science: The incorporation of this compound into polymers or other materials could impart unique properties. For example, it could serve as a building block for novel organic semiconductors, liquid crystals, or functional coatings. The 2-ethylhexyl group, in particular, can influence solubility and self-assembly properties.

Catalysis: Chiral derivatives of this compound could be developed as organocatalysts for asymmetric synthesis. The pyrrolidine scaffold is a well-established motif in many successful organocatalysts, and the 2-ethylhexyl substituent could be used to tune the catalyst's solubility and steric environment.

Agrochemicals: The biological activity of this compound could be harnessed for agricultural applications. It could be investigated as a potential herbicide, insecticide, or plant growth regulator, offering new solutions for crop protection and enhancement.

Interdisciplinary Research Collaborations

To fully realize the potential of this compound, collaborations between researchers from diverse scientific disciplines will be essential. The complexity of modern scientific challenges necessitates a multi-faceted approach that integrates expertise from various fields.

Key collaborative efforts could include:

Chemists and Biologists: Synthetic chemists can design and create novel derivatives of this compound, while biologists can evaluate their activity in various biological assays. This iterative cycle of design, synthesis, and testing is fundamental to drug discovery and the development of new chemical probes.

Material Scientists and Engineers: Collaborations between chemists and material scientists can lead to the development of new materials with tailored properties based on the this compound scaffold. Engineers can then help to translate these materials into practical applications.

Computational Scientists and Experimentalists: The integration of computational modeling with experimental validation can significantly accelerate the research and development process. Computational scientists can provide theoretical insights that guide experimental design, while experimentalists can generate data to refine and validate the computational models.

Academia and Industry: Partnerships between academic research institutions and industrial partners can facilitate the translation of basic scientific discoveries into real-world applications. Industry can provide the resources and expertise needed for large-scale production, formulation, and commercialization.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Ethylhexyl)pyrrolidine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves alkylation of the pyrrolidine ring with 2-ethylhexyl halides or epoxides. Key steps include:

- Nucleophilic substitution : Pyrrolidine reacts with 2-ethylhexyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Reductive amination : Using 2-ethylhexanal and pyrrolidine with NaBH₃CN as a reducing agent in methanol .

Critical parameters: - Temperature : Excess heat can lead to by-products like N-oxide derivatives.

- Solvent choice : Polar solvents enhance reaction rates but may require rigorous drying.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation for high-purity isolates .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is recommended:

| Technique | Parameters | Key Insights |

|---|---|---|

| ¹H/¹³C NMR | δ 1.0–1.5 (m, 2-Ethylhexyl CH₂/CH₃), δ 2.5–3.0 (pyrrolidine N-CH₂) | Confirms branching and substituent position . |

| GC-MS | Retention time matched to standards; molecular ion [M+H]⁺ at m/z 211 | Detects volatile impurities . |

| HPLC | C18 column, acetonitrile/water (70:30), UV detection at 210 nm | Quantifies purity >98% . |

| FT-IR can further validate C-H stretching (2850–2950 cm⁻¹) and amine N-H bonds (3300 cm⁻¹) . |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (PEL <5 mg/m³) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rodents) .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with 15% higher yield .

- In-situ monitoring : FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

- Solvent-free conditions : Minimize side reactions (e.g., dimerization) by using neat reactions at controlled temperatures .

Q. How does computational modeling elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predicts binding affinity to serotonin transporters (SERT) via hydrophobic interactions with the 2-ethylhexyl chain .

- MD simulations (GROMACS) : Reveals stable binding conformations in lipid bilayers, highlighting enhanced membrane permeability due to the branched alkyl group .

- QSAR studies : Correlate substituent length with logP values (e.g., 3-(2-Ethylhexyl) derivative: logP = 3.2 vs. 3-(n-Hexyl): logP = 2.8) .

Q. What mechanisms underlie the biological activity of this compound in neurological studies?

- Methodological Answer :

- In vitro assays : Competitive inhibition of monoamine transporters (IC₅₀ = 120 nM for SERT vs. 250 nM for DAT) using radiolabeled ligand displacement .

- Electrophysiology : Patch-clamp recordings show blockade of voltage-gated Na⁺ channels (IC₅₀ = 450 nM) in hippocampal neurons .

- Metabolic stability : Microsomal assays (human liver microsomes) indicate t₁/₂ >60 min due to steric hindrance from the 2-ethylhexyl group .

Q. How does this compound compare structurally and functionally to other pyrrolidine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.